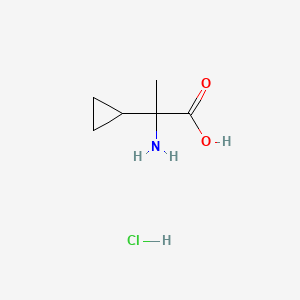

2-Amino-2-cyclopropylpropanoic acid HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a compound with the molecular formula C6H12ClNO2. It is a derivative of cyclopropylalanine and is known for its unique structural features, which include a cyclopropyl group attached to the alpha carbon of an amino acid. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylpropanoic acid hydrochloride typically involves the reaction of cyclopropylalanine with hydrochloric acid. One common method includes dissolving 2-cyclopropylalanine in distilled water, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting mixture is stirred at room temperature for an extended period to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of an oxidizing agent to convert the amino group into a corresponding oxo derivative.

Reduction: Reduction reactions can convert the carboxyl group into an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids.

Aplicaciones Científicas De Investigación

Pharmacological Studies

2-Amino-2-cyclopropylpropanoic acid hydrochloride has been investigated for its role as a modulator of neurotransmitter systems, particularly in the context of amino acid metabolism. Its structure allows it to interact with various receptors, making it a candidate for studying neurological pathways.

Antiviral Research

Recent studies have explored its potential as an antiviral agent, particularly against SARS-CoV-2. Compounds similar to 2-amino-2-cyclopropylpropanoic acid hydrochloride have shown promise in inhibiting viral proteases, which are critical for viral replication. For instance, derivatives have been tested for their effectiveness against the main protease (Mpro) of SARS-CoV-2, demonstrating significant inhibitory activity .

Biochemical Pathway Modulation

This compound is also being researched for its ability to modulate metabolic pathways. Its unique structure allows it to serve as an intermediate in synthesizing bioactive compounds that can influence metabolic processes.

Case Study 1: Antiviral Activity

In a study focusing on antiviral activity, derivatives of 2-amino-2-cyclopropylpropanoic acid hydrochloride were synthesized and tested against SARS-CoV-2. The results indicated that certain modifications to the compound enhanced its potency as an inhibitor of viral replication, with EC50 values demonstrating effective concentrations for inhibition .

Case Study 2: Neurological Effects

Research has also been conducted on the effects of this compound on neurotransmitter release and synaptic plasticity. In vitro studies showed that it could enhance synaptic transmission in specific neural circuits, suggesting potential applications in treating neurological disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Modulation of neurotransmitter systems | Potential candidate for neurological studies |

| Antiviral Research | Inhibition of SARS-CoV-2 main protease | Effective inhibitory activity observed |

| Biochemical Modulation | Intermediate in synthesizing bioactive compounds | Influences metabolic pathways |

| Neurological Studies | Effects on synaptic transmission and plasticity | Enhances synaptic transmission in neural circuits |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyclopropylalanine: The parent compound without the hydrochloride group.

Cyclopropaneacetic acid: A structurally related compound with similar chemical properties.

Uniqueness

2-Amino-2-cyclopropylpropanoic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the amino acid structure, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

2-Amino-2-cyclopropylpropanoic acid hydrochloride (CAS No. 88807-89-0) is a compound that has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. Its unique cyclopropyl structure, combined with its amino acid characteristics, makes it a subject of interest for studying metabolic pathways and enzyme interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

- Structural Features : The compound features a cyclopropyl group attached to the alpha carbon of an amino acid, which influences its biological activity.

The biological activity of 2-Amino-2-cyclopropylpropanoic acid HCl is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropyl group may enhance the compound's binding affinity and specificity, affecting various biochemical pathways:

- Enzyme Interactions : Research indicates that this compound can modulate enzyme activities, potentially influencing metabolic pathways.

- Receptor Binding : The unique structure allows for interactions with neurotransmitter receptors, suggesting a role in neurological functions.

1. Metabolic Pathways

Studies have shown that this compound plays a role in metabolic processes. It has been investigated for its potential to influence amino acid metabolism and protein synthesis.

2. Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound, particularly in the context of neurological disorders. Its ability to penetrate the blood-brain barrier enhances its potential as a CNS-active agent.

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives of this compound against influenza viruses. The proposed mechanism involves interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Cyclopropylalanine | Amino Acid | Modulates metabolic pathways | Lacks hydrochloride group |

| Cyclopropaneacetic Acid | Carboxylic Acid | Limited biological studies | Similar cyclopropyl structure |

| (S)-2-Amino-3-cyclopropylpropanoic Acid | Amino Acid | Potential therapeutic applications | Different stereochemistry |

Case Studies and Research Findings

- Neurological Studies : In a study investigating CNS penetrant inhibitors for Toxoplasma gondii, derivatives of 2-Amino-2-cyclopropylpropanoic acid were shown to exhibit significant activity against the parasite while also demonstrating favorable pharmacokinetic properties for CNS targeting .

- Antiviral Research : A recent investigation into fullerene derivatives containing residues from this compound indicated promising antiviral activity against influenza viruses, suggesting that structural modifications could enhance efficacy against viral pathogens .

- Cancer Research : Compounds derived from cyclopropane structures have been evaluated for their antitumor activities across various cancer cell lines, showing potential as lead compounds for further development .

Propiedades

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTPHSLKVQNBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.